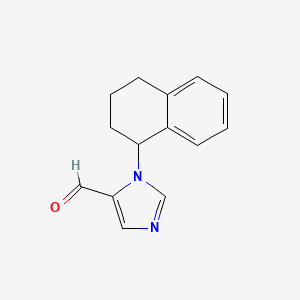
2-(Dibromomethyl)-6-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibromomethyl)-6-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of two bromine atoms and one fluorine atom attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibromomethyl)-6-fluoropyridine typically involves the bromination of 6-fluoropyridine derivatives. One common method is the bromination of 6-fluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dibromomethyl)-6-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-(bromomethyl)-6-fluoropyridine or 2-(methyl)-6-fluoropyridine.
Oxidation Reactions: Oxidation can lead to the formation of this compound derivatives with additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media can be employed.
Major Products Formed
Substitution Reactions: Products include 2-(azidomethyl)-6-fluoropyridine, 2-(thiocyanatomethyl)-6-fluoropyridine, and 2-(methoxymethyl)-6-fluoropyridine.
Reduction Reactions: Products include 2-(bromomethyl)-6-fluoropyridine and 2-(methyl)-6-fluoropyridine.
Oxidation Reactions: Products include various oxidized derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Dibromomethyl)-6-fluoropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Dibromomethyl)-6-fluoropyridine depends on its specific application. In general, the compound can interact with biological targets through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)-6-fluoropyridine: This compound has one less bromine atom and may exhibit different reactivity and biological activity.
2-(Dibromomethyl)-4-fluoropyridine: The fluorine atom is positioned differently, which can affect the compound’s chemical properties and interactions.
2-(Dibromomethyl)-6-chloropyridine:
Uniqueness
2-(Dibromomethyl)-6-fluoropyridine is unique due to the specific positioning of its bromine and fluorine atoms on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H4Br2FN |
|---|---|
Molekulargewicht |
268.91 g/mol |
IUPAC-Name |
2-(dibromomethyl)-6-fluoropyridine |
InChI |
InChI=1S/C6H4Br2FN/c7-6(8)4-2-1-3-5(9)10-4/h1-3,6H |
InChI-Schlüssel |
AXUWCJVTVYLXKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)F)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Oxo-3,4-dihydro-benzo[4,5]thieno[2,3-d]pyrimidin-7-yl)-acetic acid ethyl ester](/img/structure/B8414959.png)






![N-Cyano-N'-[4-(1H-imidazol-2-yl)phenyl]methanimidamide](/img/structure/B8415016.png)



![4-[(2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl]nitrobenzene](/img/structure/B8415042.png)

![N-(4-(Trifluoromethoxy)phenyl)-[3,3'-bipyridine]-5-carboxamide](/img/structure/B8415045.png)
